1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an amino group, and a methoxypropyl group, making it a versatile intermediate for synthesizing other compounds.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminopiperidine and 3-methoxypropionyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Catalysts: No specific catalyst is required, but the reaction may be facilitated by the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reactants are mixed, reacted, and then purified.
Continuous Process: For large-scale production, a continuous process involving a fixed-bed reactor with continuous feeding of reactants and removal of the product can be employed.
Mechanism of Action
Target of action
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives may inhibit certain enzymes, while others may interact with cell receptors
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets and modes of action. For example, some piperidine derivatives may affect pathways related to inflammation, pain perception, or cell growth
Result of action
The molecular and cellular effects of a compound depend on its targets and mode of action. For example, a compound that inhibits a certain enzyme may result in decreased production of a specific molecule within cells
Biochemical Analysis
Biochemical Properties
The compound 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one is known to interact with various enzymes and proteins . For instance, it has been found to have potential anticancer properties, possibly due to its interactions with key signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions could potentially influence the survivability of cancer cells .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of certain cell types . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It may also induce changes in gene expression .
Chemical Reactions Analysis
Oxidation: The amino group can be oxidized to form a nitro group using reagents like hydrogen peroxide or nitric acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are commonly used. Reaction conditions vary depending on the specific reaction, but they generally involve heating and stirring.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted methoxypropyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-yl)ethan-1-one: Similar structure but lacks the methoxy group.
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one: Similar structure but has an additional double bond.
4-Aminopiperidine: Lacks the methoxypropyl group.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-4-9(12)11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJENSAJMUUJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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